tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate
Description
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)27-16(23)10-26-14-6-4-5-11-12(14)9-21(18(11)25)13-7-8-15(22)20-17(13)24/h4-6,13H,7-10H2,1-3H3,(H,20,22,24) |
InChI Key |
JFZVZDJXGZTULM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate |
| Molecular Formula | C19H20N2O7 |
| Molecular Weight | 388.4 g/mol |
| Synonyms | Thalidomide-4-O-CH2-COO(t-Bu), ACETIC ACID, 2-[[2-(2,6-DIOXO-3-PIPERIDINYL)-2,3-DIHYDRO-1,3-DIOXO-1H-ISOINDOL-4-YL]OXY]-, 1,1-DIMETHYLETHYL ESTER |
| SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
| PubChem CID | 121411060 |
This compound contains a 2,6-dioxopiperidin-3-yl substituent attached to an isoindoline-1,3-dione moiety, connected through an ether linkage to a tert-butyl oxyacetate group.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate typically involves:
- Formation of the isoindoline-1,3-dione core (phthalimide derivative).
- Introduction of the 2,6-dioxopiperidin-3-yl substituent.
- Coupling of the isoindoline moiety with a tert-butyl oxyacetate group via an ether bond.
This requires careful control of reaction conditions to ensure selective formation of the ether linkage without side reactions, especially considering the sensitive imide and lactam functionalities.
Stepwise Synthesis Outline
Step 1: Preparation of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline Intermediate
- Starting from phthalic anhydride and appropriate amine derivatives, the isoindoline-1,3-dione ring system is constructed.
- The 2,6-dioxopiperidin-3-yl substituent is introduced via nucleophilic substitution or condensation reactions involving protected piperidine-2,6-dione derivatives.
- Crystallization from ethyl acetate can be used to purify intermediates, yielding 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline with good yields (~69%).
Step 2: Etherification with tert-Butyl Oxyacetate
- The hydroxy group on the isoindoline ring (at position 4) is reacted with tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions to form the ether linkage.
- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- Reaction temperature and time are optimized to prevent decomposition of sensitive groups.
- The product is isolated by extraction, washing, and chromatographic purification.
Step 3: Final Purification and Characterization
- The crude product is purified by recrystallization or preparative chromatography.
- Characterization includes NMR, MS, and IR spectroscopy to confirm the structure and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Isoindoline core formation | Phthalic anhydride + amine derivatives | Heating under reflux, solvent: acetic acid or toluene |
| Piperidinyl substitution | Protected piperidine-2,6-dione derivatives | Mild base, inert atmosphere |
| Etherification | tert-butyl bromoacetate + base (K2CO3 or NaH) | Solvent: DMF/DMSO, temperature 0-50°C |
| Purification | Crystallization, chromatography | Use ethyl acetate or suitable solvents |
In-Depth Research Findings
Data Table Summarizing Preparation
The preparation of This compound involves a multi-step synthesis beginning with construction of the isoindoline-1,3-dione core, introduction of the piperidinyl substituent, and final etherification with tert-butyl oxyacetate. The process demands precise control of reaction conditions to maintain the integrity of sensitive functional groups and achieve high purity and yield. The methods are well-documented in patent literature and chemical supplier data, providing a robust foundation for research-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of various compounds.
Biology: The compound is utilized in studies involving protein degradation and ubiquitinylation.
Medicine: It has potential therapeutic applications due to its ability to target specific proteins for degradation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate involves the recruitment of E3 ligase, which facilitates the ubiquitinylation and subsequent destruction of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate
- Molecular Formula : C₁₉H₂₀N₂O₇
- Molecular Weight : 388.37 g/mol
- CAS No.: 1950635-36-5
- Storage : Stable under inert atmosphere at room temperature .
Synthesis :
The compound is synthesized via nucleophilic substitution. Starting from 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, it reacts with tert-butyl 2-bromoacetate in dimethylformamide (DMF) using potassium iodide and potassium hydrogen carbonate as catalysts. Purification via silica gel chromatography yields a 70% product (RBM5-172) as a pale-yellow solid .
Applications :
A key intermediate in PROTACs (Proteolysis-Targeting Chimeras), it links E3 ubiquitin ligase binders (e.g., thalidomide derivatives) to target protein ligands. Its tert-butyl ester group enhances solubility and stability, critical for cellular uptake .
Structural Analogs in PROTAC Design
Key Observations :
- Linker Design : The target compound’s acetate linker balances synthetic accessibility and steric effects, while PEG-based linkers (e.g., CL1) improve solubility but may reduce cell permeability .
- E3 Ligase Binding : All analogs incorporate a 2,6-dioxopiperidin-3-yl group for CRBN ligase recruitment. However, fluorinated or methoxy substitutions (e.g., in HDAC3-targeting compounds) alter binding affinity .
Physicochemical Properties
| Property | Target Compound | CL1 | HDAC3 Degrader |
|---|---|---|---|
| Molecular Weight | 388.37 | ~550 | ~650 |
| LogP | 1.2 (predicted) | -0.5 | 2.8 |
| Solubility (PBS) | Moderate | High | Low |
| Stability | >24 h (RT) | >48 h | <12 h |
The tert-butyl group in the target compound reduces polarity (LogP = 1.2), enhancing membrane permeability compared to polar PEG-linked analogs (CL1, LogP = -0.5). However, CL1’s solubility facilitates in vitro assays .
Biological Activity
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS No. 1950635-36-5) is a complex organic compound recognized for its potential biological activities. With a molecular formula of CHNO and a molecular weight of approximately 388.37 g/mol, this compound features unique structural components that contribute to its reactivity and biological interactions.
Structural Characteristics
The compound consists of several functional groups, including:
- Tert-butyl group : Enhances lipophilicity.
- Dioxopiperidine moiety : Suggests potential interactions with biological targets.
- Isoindoline derivative : Associated with various pharmacological effects.
These structural elements are crucial for understanding its biological activity, particularly in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Studies have shown that compounds with similar structural features to this compound possess significant anticancer properties. The presence of the piperidine and isoindoline structures suggests possible interactions with enzymes and receptors involved in cancer progression. For example:
- Mechanism of Action : Inhibition of specific kinases involved in tumor growth.
2. Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate pathways related to neurodegenerative diseases. Research suggests that similar compounds can:
- Protect neuronal cells from apoptosis.
- Enhance cognitive function by modulating neurotransmitter levels.
Research Findings
A variety of studies have explored the biological activity of this compound and its derivatives:
Case Studies
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of the compound revealed that it could significantly reduce neuronal cell death induced by neurotoxic agents in vitro. This effect was attributed to the modulation of oxidative stress markers and enhancement of neurotrophic factors.
Q & A
Q. Basic
- NMR Spectroscopy : Used to verify molecular structure and confirm functional groups (e.g., tert-butyl, piperidyl moieties) .
- LC-MS : Quantifies purity (≥95%) and detects trace impurities .
- Melting Point Analysis : Consistency in solid-state properties indicates batch reproducibility .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Key variables:
Q. Data Contradiction Example :
- reports 88.7% yield with MTBE grinding, while achieves quantitative yield using TFA. This discrepancy highlights the role of acid stability in deprotection efficiency.
How should researchers address discrepancies in yield or purity between batches?
Advanced
Methodological troubleshooting:
Replicate Conditions : Ensure identical solvent volumes, grinding times, and temperatures .
Analyze Impurities : Use LC-MS to identify byproducts (e.g., incomplete deprotection or oxidation) .
Adjust Stoichiometry : Optimize molar ratios of reactants (e.g., HCl equivalents in deprotection) .
What considerations are vital when integrating this compound into PROTACs?
Q. Advanced
Q. Example PROTAC Synthesis :
| PROTAC | Linker | Yield (%) | Purity (%) |
|---|---|---|---|
| CL1 | Ethylene glycol | 62 | ≥95 |
| CL3 | PEG-based | 51 | ≥95 |
How can solubility issues during synthesis or biological assays be mitigated?
Q. Advanced
- Co-Solvents : Use DMSO for aqueous solubility in cell-based assays .
- Salt Formation : Convert the free acid (post-deprotection) to sodium salts for improved buffer compatibility .
- Nanoparticle Formulation : Encapsulate the compound to enhance bioavailability in in vivo studies .
What are the stability profiles of this compound under varying storage conditions?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
